Fmoc-Lys(Ac)-OH

Peptide Synthesis Chiral Purity SPPS

Fmoc-Lys(Ac)-OH is the essential building block for introducing site-specific N-ε-acetyl-L-lysine residues via Fmoc SPPS. Unlike Fmoc-Lys(Boc)-OH, which requires post-synthetic acetylation risking incomplete modification, this derivative provides a pre-installed, stable acetyl group. It eliminates the toxic Pd catalysis of Alloc-based strategies and the nucleophile lability of Dde, ensuring higher purity and yield for histone peptides, bromodomain probes, and acetylated libraries.

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
CAS No. 159766-56-0
Cat. No. B557351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Ac)-OH
CAS159766-56-0
SynonymsFmoc-Lys(Ac)-OH; 159766-56-0; Fmoc-N'-Acetyl-L-lysine; AC1Q1L6E; KSC005Q1N; SCHEMBL1738761; CTK9A5816; MolPort-016-581-063; ZINC2555141; (2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoicAcid; CF-492; Nalpha-Fmoc-Nepsilon-acetyl-L-lysine; AKOS015895500; AJ-39705; AK-41444; AM017475; AN-31114; AB0020261; KB-301322; F1041; FT-0081967; FT-0601905; ST24047285; ST51052980; V1088
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m0/s1
InChIKeyHQLBYVWJOXITAM-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Ac)-OH (CAS 159766-56-0) for Acetylated Lysine Peptide Synthesis and PTM Research


Fmoc-Lys(Ac)-OH (CAS 159766-56-0) is an Fmoc-protected lysine derivative with an acetyl group at the N-epsilon position, widely used in Fmoc solid-phase peptide synthesis (SPPS) to incorporate N-ε-acetyl-L-lysine residues . This modification mimics naturally occurring post-translational acetylation of lysine, a key regulatory event in protein function, chromatin structure, and cellular signaling [1]. The compound is characterized by a molecular weight of 410.5 g/mol and a purity specification typically ≥97% by HPLC from major suppliers, enabling reliable integration into complex peptide sequences .

Why Fmoc-Lys(Ac)-OH Cannot Be Substituted by Other Fmoc-Lysine Derivatives


In Fmoc SPPS, the side-chain protecting group dictates the synthetic strategy, final peptide identity, and biological relevance. Fmoc-Lys(Ac)-OH provides a stable, pre-installed acetyl group that withstands standard Fmoc deprotection (piperidine) and coupling cycles, eliminating the need for post-synthetic modification and its associated inefficiencies . Substituting with Fmoc-Lys(Boc)-OH requires acid-labile Boc removal and separate acetylation, risking incomplete modification, side reactions, and lower purity . Fmoc-Lys(Alloc)-OH offers orthogonal protection but necessitates toxic Pd-based deprotection, complicating scale-up and purification . Fmoc-Lys(Dde)-OH is labile to nucleophiles, leading to premature deprotection and by-products. The quantitative differences in purity, handling, and application-specific success rates documented below underscore why Fmoc-Lys(Ac)-OH is the essential, non-substitutable building block for synthesizing site-specifically acetylated peptides.

Quantitative Comparative Evidence for Fmoc-Lys(Ac)-OH Selection


Enantiomeric Purity: Superior Stereochemical Integrity vs. Unprotected Lysine

Fmoc-Lys(Ac)-OH (Novabiochem® grade) demonstrates exceptional enantiomeric purity of ≥99.5% (a/a) . In contrast, a baseline unprotected lysine derivative, Fmoc-Lys-OH·HCl, while often high purity, lacks a side-chain modification and is thus not a functional comparator for acetylation . This high stereochemical purity directly minimizes epimerization during coupling, a critical factor for maintaining biological activity in synthesized peptides.

Peptide Synthesis Chiral Purity SPPS

Solubility in DMF: Clear Solution Ensures Efficient Coupling

Fmoc-Lys(Ac)-OH is specified to be clearly soluble at a concentration of 1 mmole in 2 mL DMF . This ensures homogeneous reaction mixtures during automated or manual SPPS. Fmoc-Lys(Boc)-OH, while also soluble, has a higher molecular weight (468.5 g/mol) and a bulky Boc group that can introduce steric hindrance and potentially slower coupling kinetics in difficult sequences [1].

Peptide Synthesis Solubility SPPS

Purity and Water Content: Minimized Side Reactions vs. Orthogonal Derivatives

High-purity Fmoc-Lys(Ac)-OH (≥97.0% by HPLC, ≤1.00% water by K.F.) reduces the risk of side reactions such as premature Fmoc deprotection or acetyl group hydrolysis. Fmoc-Lys(Alloc)-OH is typically offered at lower purity (≥95.0% HPLC) , and its Alloc group is sensitive to nucleophiles, potentially leading to lower crude peptide purity and more difficult purification.

Peptide Synthesis Purity Quality Control

Application-Specific Evidence: Direct Incorporation into Histone-Derived Peptides

Fmoc-Lys(Ac)-OH is the established building block for synthesizing histone peptides with site-specific acetylation, such as histone H4 (1-25) acetylated at Lys12 and Lys16 [1]. Protocols for semisynthetic and fully synthetic histones explicitly utilize Fmoc-Lys(Ac)-OH for direct incorporation of acetyllysine [2]. Substituting with a two-step approach (e.g., using Fmoc-Lys(Boc)-OH followed by acetylation) adds steps, introduces heterogeneity, and may fail to achieve complete modification, compromising the accuracy of biochemical and biophysical studies.

Histone Acetylation PTM Epigenetics

Storage Stability: Extended Shelf Life Under Ambient Conditions vs. Cold Chain Derivatives

Fmoc-Lys(Ac)-OH is specified for storage at 2-30°C , offering a wider and more convenient temperature range compared to Fmoc-Lys(Boc)-OH, which requires storage at 2-8°C . This reduces the logistical burden and cost associated with cold-chain shipping and storage, while maintaining stability. The acetyl group is chemically robust, reducing the risk of degradation during routine handling.

Storage Stability Logistics

Optical Rotation: Consistent Chiral Identity for Reproducible Syntheses

Fmoc-Lys(Ac)-OH has a reported specific optical rotation of [α]D20 = -13.5 ± 2° (c=1 in DMF) . This value is distinct from that of Fmoc-Lys(Boc)-OH, which is [α]D20 = -12 ± 1° (c=1% in DMF) . This parameter serves as a critical identity and purity check, ensuring batch-to-batch consistency and confirming the correct stereoisomer is being used, which is paramount for the biological activity of the final peptide.

Peptide Synthesis Quality Control Chiral Purity

Primary Application Scenarios for Fmoc-Lys(Ac)-OH in Peptide Science


Synthesis of Site-Specifically Acetylated Histone Peptides for Epigenetic Studies

Fmoc-Lys(Ac)-OH is the reagent of choice for preparing homogeneous histone tail peptides bearing defined acetylation marks (e.g., H3 Lys56, H4 Lys12/Lys16) [1]. These peptides are essential for in vitro assays studying chromatin remodeling, bromodomain recognition, and the activity of histone acetyltransferases (HATs) and deacetylases (HDACs). The high enantiomeric purity and reliable coupling of Fmoc-Lys(Ac)-OH ensure the production of peptides that faithfully mimic native PTMs, enabling accurate quantification of binding affinities and enzymatic activities.

Development of Acetylated Peptide Inhibitors and Protein-Protein Interaction Probes

The acetyl group on lysine is a key recognition element for bromodomains and other reader domains. Fmoc-Lys(Ac)-OH allows for the precise incorporation of this moiety into synthetic peptides designed as competitive inhibitors or probes [2]. The use of a pre-acetylated building block avoids harsh or inefficient post-synthetic modification steps, maximizing yield and purity of the final bioactive peptide, which is critical for drug discovery and chemical biology applications.

Large-Scale Peptide Synthesis for Biophysical and Structural Biology

For applications requiring milligram to gram quantities of acetylated peptides (e.g., NMR, X-ray crystallography, ITC), the high purity and consistent quality of Fmoc-Lys(Ac)-OH minimize the need for extensive purification . Its solubility profile and compatibility with automated synthesizers ensure efficient, reproducible synthesis at scale, directly impacting the feasibility and cost of structural studies on protein acetylation.

Creation of Acetylated Peptide Libraries for High-Throughput Screening

In drug discovery, acetylated peptide libraries are used to screen for interactions with epigenetic reader proteins. Fmoc-Lys(Ac)-OH enables the straightforward and reliable synthesis of such libraries via SPPS, where the acetyl group is introduced directly and cleanly. This contrasts with post-synthetic acetylation approaches that can be inconsistent and lead to complex mixtures, thus compromising screening data quality [2].

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